N-Docosyl-5-nitropyridin-2-amine

Beschreibung

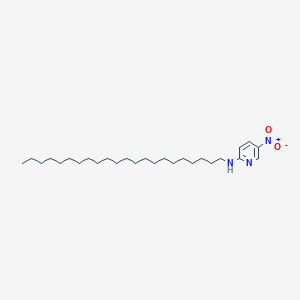

N-Docosyl-5-nitropyridin-2-amine is a pyridine derivative featuring a long-chain docosyl (C22H45) group attached to the amine nitrogen at position 2 of the pyridine ring, along with a nitro group at position 3.

Eigenschaften

CAS-Nummer |

117088-74-1 |

|---|---|

Molekularformel |

C27H49N3O2 |

Molekulargewicht |

447.7 g/mol |

IUPAC-Name |

N-docosyl-5-nitropyridin-2-amine |

InChI |

InChI=1S/C27H49N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h22-23,25H,2-21,24H2,1H3,(H,28,29) |

InChI-Schlüssel |

BAHKMVDPGSUEIC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |

Synonyme |

2-docosylamino-5-nitropyridine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of N-Docosyl-5-nitropyridin-2-amine can be contextualized by comparing it to related compounds, including N,N-Diethyl-5-nitropyridin-2-amine , N,N-Dimethyl-5-nitropyridin-2-amine , and other nitro-substituted pyridinamines.

Table 1: Comparative Analysis of 5-Nitropyridin-2-amine Derivatives

Key Findings from Structural Studies

Crystallographic Differences: N,N-Diethyl-5-nitropyridin-2-amine crystallizes in a monoclinic system (space group P21/c) with two independent molecules per asymmetric unit. Weak C–H···O interactions form zigzag chains, which stack into corrugated layers perpendicular to the a-axis . In contrast, N,N-Dimethyl-5-nitropyridin-2-amine exhibits simpler packing due to smaller substituents, favoring planar molecular arrangements . The docosyl analog is expected to display layered or micellar structures due to its long alkyl chain, though direct crystallographic data are unavailable.

Synthetic Scalability :

- N,N-Dimethyl-5-nitropyridin-2-amine has been synthesized on a 50 g scale with 80% yield using dimethylformamide (DMF), demonstrating industrial viability .

- The docosyl variant’s synthesis would likely require specialized conditions (e.g., phase-transfer catalysis) to manage the steric bulk of the C22 chain.

Electronic Effects: The nitro group at position 5 in all analogs introduces strong electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity in substitution reactions. Alkylamine substituents (e.g., methyl, ethyl, docosyl) modulate solubility: dimethyl and diethyl derivatives are soluble in polar aprotic solvents, while the docosyl analog is expected to be soluble in nonpolar solvents .

Table 2: Spectroscopic and Thermal Properties

Research Implications and Limitations

- However, the absence of direct experimental data (e.g., crystallography, spectroscopy) limits conclusive comparisons.

- Shorter-chain analogs like N,N-Diethyl-5-nitropyridin-2-amine and N,N-Dimethyl-5-nitropyridin-2-amine are better characterized, with established synthetic protocols and structural analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.